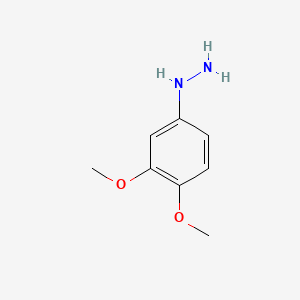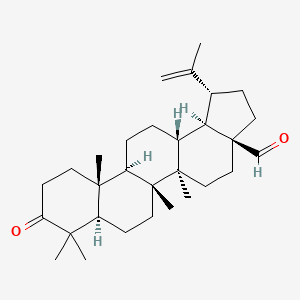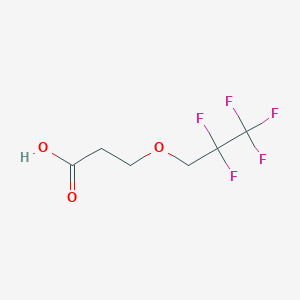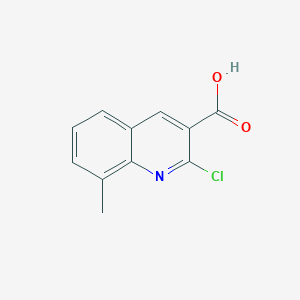![molecular formula C18H21N3O2S2 B2428897 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 688353-36-8](/img/structure/B2428897.png)
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C19H23N3O2S2 . It has a molecular weight of 389.5 g/mol . The compound is also known by other synonyms such as “2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide” and "2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide" .
Molecular Structure Analysis
The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-2-yl group attached to an acetamide group via a sulfur atom . The acetamide group is further substituted with a 2,4-dimethylphenyl group . The InChI representation of the compound is "InChI=1S/C19H23N3O2S2/c1-10-6-11(2)16(12(3)7-10)21-15(23)9-25-19-20-14-8-13(4)26-17(14)18(24)22(19)5/h6-7,13H,8-9H2,1-5H3,(H,21,23)" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 389.12316933 g/mol . The topological polar surface area is 112 Ų . The compound has a complexity of 649 .Applications De Recherche Scientifique
Antioxidant Properties
The compound’s unique structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers are investigating whether this compound can protect against oxidative stress-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies are needed to elucidate its precise mechanisms and efficacy .
Anti-Inflammatory Effects
Inflammation is a common factor in various diseases, including autoimmune disorders, arthritis, and cardiovascular conditions. Preliminary research indicates that our compound may possess anti-inflammatory properties. Scientists are exploring its potential as a therapeutic agent to modulate inflammatory pathways and reduce tissue damage. Understanding its interactions with specific inflammatory mediators is critical for clinical applications .
Anticancer Potential
Given the compound’s unique structure, researchers are investigating its potential as an anticancer agent. It may interfere with cancer cell growth, metastasis, and angiogenesis. Preclinical studies suggest that it could be effective against specific cancer types, but rigorous clinical trials are necessary to validate its efficacy and safety .
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by progressive neuronal damage. Some studies propose that our compound may have neuroprotective effects by preserving neuronal function, reducing oxidative stress, and modulating neuroinflammation. However, more research is needed to establish its therapeutic relevance in neurodegenerative conditions .
Metabolic Disorders
Researchers are exploring whether this compound can influence metabolic pathways. It may impact glucose homeostasis, lipid metabolism, and insulin sensitivity. Investigating its potential as a treatment for diabetes, obesity, and related metabolic disorders is an active area of research .
Maillard Reaction Intermediates
Interestingly, the compound is related to Maillard reaction intermediates. The Maillard reaction occurs during food processing and contributes to flavor, color, and aroma. Understanding its role in this context could have implications for food science and flavor enhancement .
Propriétés
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-10-5-6-13(11(2)7-10)19-15(22)9-24-18-20-14-8-12(3)25-16(14)17(23)21(18)4/h5-7,12H,8-9H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCRSFMVYONERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)
![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)



![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)


![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)


